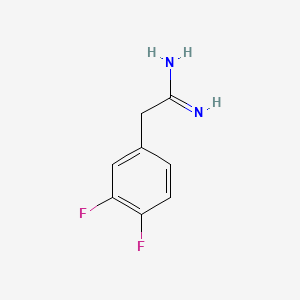

2-(3,4-Difluorophenyl)acetimidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-difluorophenyl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEFTLQZLSGPAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=N)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400074 | |

| Record name | (3,4-Difluorophenyl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885965-89-9 | |

| Record name | (3,4-Difluorophenyl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3,4 Difluorophenyl Acetimidamide and Its Structural Analogs

Strategies for Imidamide Moiety Formation

The construction of the acetimidamide core is a critical step in the synthesis of the target compound and its analogs. Various methods have been developed for the formation of amidines, ranging from traditional acid-catalyzed reactions to more contemporary one-pot multicomponent approaches.

Pinner Reaction and Related Condensation Approaches for Acetamidines

The Pinner reaction stands as a classical and widely employed method for the synthesis of amidines from nitriles. wikipedia.orgorganic-chemistry.org This two-step process begins with the acid-catalyzed reaction of a nitrile, in this case, 3,4-difluorophenylacetonitrile, with an alcohol, typically in the presence of anhydrous hydrogen chloride, to form an intermediate imino ester salt, commonly referred to as a Pinner salt. wikipedia.orgorganic-chemistry.orgwikipedia.org Subsequent treatment of this Pinner salt with ammonia (B1221849) or an amine leads to the formation of the desired acetamidine (B91507). wikipedia.org The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the reactive imino ester intermediate. organic-chemistry.org

The general mechanism of the Pinner reaction involves the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by the alcohol. The resulting imidate can then undergo nucleophilic substitution with ammonia to yield the final amidine product. While traditionally employing gaseous hydrogen chloride, modifications using reagents like trimethylsilyl chloride (TMSCl) for the in situ generation of HCl have been developed to offer milder reaction conditions. nih.gov

A typical experimental procedure for the synthesis of an acetamidine hydrochloride via the Pinner reaction is as follows: A solution of the corresponding nitrile in an anhydrous alcohol is cooled and saturated with dry hydrogen chloride gas. The reaction mixture is then allowed to stand for a period to facilitate the formation of the imino ether hydrochloride crystals. These crystals are subsequently treated with an excess of ammonia in an alcoholic solution to yield the acetamidine hydrochloride. nih.gov

Table 1: Key Features of the Pinner Reaction for Amidine Synthesis

| Feature | Description |

|---|---|

| Reactants | Nitrile, Alcohol, Anhydrous Acid (typically HCl) |

| Intermediate | Imino ester salt (Pinner salt) |

| Final Step | Ammonolysis or Aminolysis of the Pinner salt |

| Conditions | Anhydrous, often at low temperatures |

| Advantages | Well-established, applicable to a wide range of nitriles |

| Disadvantages | Use of corrosive and hazardous reagents (e.g., anhydrous HCl) |

Cyclization Reactions Utilizing Amidinium Salts in Heterocyclic Synthesis

Amidinium salts, which can be derived from 2-(3,4-Difluorophenyl)acetimidamide, are valuable intermediates in the synthesis of a wide array of heterocyclic compounds, most notably pyrimidines. mdma.ch The condensation of amidines with 1,3-dicarbonyl compounds or their synthetic equivalents is a fundamental and versatile strategy for the construction of the pyrimidine (B1678525) ring. mdma.ch

For instance, this compound can react with various β-keto esters, β-diketones, or α,β-unsaturated carbonyl compounds in the presence of a base or acid catalyst to yield substituted pyrimidines. researchgate.net The reaction proceeds through an initial nucleophilic addition of the amidine to one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrimidine ring. This approach allows for the introduction of diverse substituents onto the pyrimidine core, depending on the nature of the 1,3-dicarbonyl partner.

The reactivity of α-acylacetamidines, which can be considered structural analogs, has been explored in cyclocondensation reactions with esters of aromatic acids bearing a labile halogen. These reactions proceed chemoselectively, with the α-carbon of the amidine displacing the halogen and the amino group reacting with the ester functionality to form condensed azine systems. researchgate.net

One-Pot Multicomponent Reactions for Amidine Assembly

Modern synthetic chemistry increasingly favors one-pot multicomponent reactions (MCRs) due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. Several MCRs have been developed for the synthesis of amidines and their derivatives. While a specific MCR for this compound is not explicitly detailed in the reviewed literature, general MCR strategies for amidine synthesis can be adapted.

For example, a three-component reaction involving an aldehyde, an amine, and an isocyanide (Ugi-type reaction) can lead to the formation of α-amino amidine derivatives. pharmtech.com Another approach involves the reaction of aldehydes with hydroxylamine hydrochloride to form a nitrile intermediate in situ, which can then be further reacted to yield amides in a one-pot process. mdma.ch While this latter method yields amides, it highlights the potential for tandem reactions starting from aldehydes to access related nitrogen-containing functional groups.

The synthesis of polysubstituted imidazoles, another important class of heterocycles, can be achieved through one-pot multicomponent reactions of arylaldehydes, demonstrating the power of this strategy in heterocyclic synthesis. researchgate.netresearchgate.net

Incorporation of the 3,4-Difluorophenyl Substituent

The synthesis of the target compound necessitates the availability of precursors bearing the 3,4-difluorophenyl moiety. The strategies for introducing this group typically involve the synthesis and subsequent derivatization of appropriately substituted benzene (B151609) rings.

Precursor Synthesis and Derivatization Strategies

The key precursor for the synthesis of this compound via the Pinner reaction is 3,4-difluorophenylacetonitrile, also known as 3,4-difluorobenzyl cyanide. This compound can be prepared from 3,4-difluorobenzyl bromide through a nucleophilic substitution reaction with a cyanide salt, such as sodium or potassium cyanide. sigmaaldrich.com The reaction is typically carried out in a polar aprotic solvent.

Alternatively, 3,4-difluorophenylacetic acid serves as a versatile precursor. researchgate.net It can be activated, for example, by conversion to its corresponding acid chloride, and then subjected to amidation and subsequent dehydration to yield the nitrile. The synthesis of 3,4-difluorophenylacetic acid itself can be achieved through various routes, including the oxidation of 3,4-difluorotoluene or the hydrolysis of 3,4-difluorobenzyl cyanide.

Table 2: Common Precursors for the 3,4-Difluorophenylacetyl Moiety

| Precursor Compound | Synthetic Utility |

|---|---|

| 3,4-Difluorobenzyl bromide | Precursor to 3,4-difluorobenzyl cyanide via cyanation. sigmaaldrich.com |

| 3,4-Difluorobenzyl cyanide | Direct precursor for the Pinner reaction. |

| 3,4-Difluorophenylacetic acid | Can be converted to the nitrile or other activated derivatives. researchgate.net |

Stereoselective and Asymmetric Synthetic Routes for Related Difluorophenyl Compounds

The development of stereoselective and asymmetric methods for the synthesis of chiral compounds containing the 3,4-difluorophenyl group is of significant interest, particularly for applications in medicinal chemistry. These methods aim to control the three-dimensional arrangement of atoms, leading to the formation of a single enantiomer or a diastereomerically enriched mixture.

One common approach is the asymmetric reduction of prochiral ketones. For instance, the reduction of an α-(3,4-difluorophenyl) ketone using a chiral reducing agent or a catalyst can yield a chiral secondary alcohol with high enantioselectivity. wikipedia.orgyoutube.com The Corey-Itsuno reduction, which employs an oxazaborolidine catalyst, is a well-established method for the asymmetric reduction of ketones. youtube.com

Another strategy involves the chiral resolution of a racemic mixture. wikipedia.org For example, racemic 2-(3,4-difluorophenyl)acetic acid can be reacted with a chiral resolving agent, such as a chiral amine, to form a pair of diastereomeric salts. wikipedia.orgtcichemicals.com These diastereomers can then be separated by fractional crystallization or chromatography, followed by the removal of the resolving agent to afford the individual enantiomers of the acid. wikipedia.org

Furthermore, enzymatic resolutions can offer a highly selective means of separating enantiomers. Hydrolase-catalyzed kinetic resolution of racemic esters of fluorinated arylcarboxylic acids has been shown to produce enantiomerically enriched acids and unreacted esters. nii.ac.jp

Table 3: Approaches to Stereoselective Synthesis of Difluorophenyl Compounds

| Method | Description | Key Features |

|---|---|---|

| Asymmetric Reduction | Reduction of a prochiral ketone or imine using a chiral catalyst or reagent. | Can provide high enantiomeric excess; catalyst choice is crucial. wikipedia.orgyoutube.com |

| Chiral Resolution | Separation of a racemic mixture by forming diastereomers with a chiral resolving agent. | Well-established technique; often relies on differential solubility. wikipedia.orgtcichemicals.com |

Synthesis of Related Difluorophenylacetimidamide Derivatives

The synthesis of N-substituted this compound analogs can be achieved through several established methods for amidine formation. A common precursor for these syntheses is 2-(3,4-difluorophenyl)acetonitrile.

One versatile method is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester hydrochloride salt (a Pinner salt). This intermediate can then be treated with a primary or secondary amine to yield the corresponding N-substituted amidine.

A more direct approach involves the base-mediated activation of amines for direct addition to nitriles. For instance, primary amines can be deprotonated with a strong base, such as an organolithium reagent or potassium hydride, to form a highly nucleophilic amide anion that readily attacks the electrophilic carbon of the nitrile. This method allows for the one-pot synthesis of N-substituted amidines from readily available starting materials.

The following table illustrates representative examples of reaction conditions for the synthesis of N-substituted phenylacetamides, which are structurally related precursors to the target imidamides. These conditions can be adapted for the synthesis of N-substituted 2-(3,4-difluorophenyl)acetimidamides.

Table 1: Representative Conditions for the Synthesis of N-Substituted Phenylacetamide Derivatives

| Entry | Amine | Electrophile/Coupling Partner | Catalyst/Reagent | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Aniline | Chloroacetyl chloride | Glacial acetic acid, Sodium acetate | Acetic Acid | 65-78 |

| 2 | Substituted Anilines | 2-Mercaptobenzimidazole | Triethylamine | Ethanol | 62-74 |

| 3 | Various Amines | Phenylacetic acid | HATU, DIPEA | DMF | ~85 |

Data in this table is derived from analogous reactions and serves as a general guide.

The introduction of a cyclopropane ring into the structure of this compound can significantly impact its conformational rigidity and biological activity. A key strategy for the synthesis of such derivatives involves the cyclopropanation of a suitable precursor, such as (E)-3-(3,4-difluorophenyl)acrylonitrile.

One effective method for cyclopropanation is the use of sulfur ylides, such as dimethylsulfonium methylide or dimethyloxosulfonium methylide (Corey-Chaykovsky reagent). These reagents react with α,β-unsaturated nitriles to form the corresponding cyclopropylnitrile. The resulting 2-(3,4-difluorophenyl)cyclopropanecarbonitrile can then be converted to the desired acetimidamide derivative through methods like the Pinner reaction.

The diastereoselectivity of the cyclopropanation can often be controlled by the choice of the ylide and the reaction conditions. For instance, the reaction of dienes with aryl- and vinyl-stabilized sulfonium ylides has been shown to proceed with high regio- and stereocontrol, offering a pathway to specifically substituted vinylcyclopropanes organic-chemistry.org.

The following table provides a conceptual outline for the synthesis of a cyclopropyl-containing derivative.

Table 2: Conceptual Synthesis of 2-(2-(3,4-difluorophenyl)cyclopropyl)acetimidamide

| Step | Starting Material | Reagent | Intermediate | Transformation |

|---|---|---|---|---|

| 1 | 3,4-Difluorobenzaldehyde | Acetonitrile, Base | (E)-3-(3,4-difluorophenyl)acrylonitrile | Aldol Condensation/Dehydration |

| 2 | (E)-3-(3,4-difluorophenyl)acrylonitrile | Dimethylsulfonium methylide | 2-(3,4-difluorophenyl)cyclopropanecarbonitrile | Cyclopropanation |

Advanced Synthetic Approaches

Transition metal catalysis offers powerful tools for the functionalization of C-H bonds, providing efficient routes to complex molecules. While the direct C-H functionalization of the imidamide group can be challenging, these methods are highly applicable to its precursors, such as 2-(3,4-difluorophenyl)acetamide. The amide group can act as a directing group to guide the catalyst to a specific C-H bond for functionalization.

For example, palladium-catalyzed α-arylation of amides allows for the introduction of an aryl group at the position alpha to the carbonyl. This reaction typically involves the use of a palladium catalyst, a suitable phosphine ligand, and a base to generate the enolate of the amide, which then undergoes cross-coupling with an aryl halide. Such methodologies could be employed to synthesize α-aryl derivatives of 2-(3,4-difluorophenyl)acetamide, which could then be converted to the corresponding imidamide.

Recent advances have focused on the development of more efficient and versatile catalytic systems, including the use of transient directing groups to avoid the need for pre-functionalization mdpi.com. These strategies enhance the atom and step economy of the synthetic process.

Table 3: Examples of Transition Metal-Catalyzed α-Arylation of Amide and Ketone Derivatives

| Catalyst | Ligand | Base | Substrate | Arylating Agent | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | P(t-Bu)₃ | NaOt-Bu | Acetamide (B32628) | Aryl chloride | Up to 95 |

| [Pd(η³-C₃H₅)Cl]₂ | Q-Phos | K₃PO₄ | Branched Aldehydes | Aryl chloride | Good |

| Pd₂(dba)₃ | MeDCHB | NaHMDS | Ketone | Aryl bromide | High |

Data in this table is based on analogous reactions reported in the literature.

Photochemical and radical-mediated reactions provide mild and efficient alternatives for the synthesis of fluorinated organic molecules. Visible-light photoredox catalysis, in particular, has emerged as a powerful tool for the formation of C-F and C-C bonds under gentle conditions.

For the synthesis of fluorinated amides and their derivatives, photoredox catalysis can be employed for the direct fluorination of C-H bonds or for the coupling of fluorinated building blocks. For instance, a photoredox/copper dual catalytic system has been developed for the synthesis of aryl(di)fluoroalkylated compounds from arylboronic acids and bromo(di)fluoromethyl derivatives nih.gov. This approach demonstrates broad functional group tolerance and proceeds under mild conditions.

Radical-mediated pathways can also be utilized for the synthesis of fluorinated amides. A one-pot N-perfluoroalkylation–defluorination of nitrosoarenes has been reported to produce a variety of perfluoroalkylated amides and related compounds nih.gov. Such strategies could be adapted for the synthesis of novel fluorinated analogs of this compound.

Table 4: Overview of Photochemical and Radical-Mediated Syntheses of Fluorinated Compounds

| Reaction Type | Catalyst/Mediator | Substrate | Reagent | Key Features |

|---|---|---|---|---|

| Photoredox Aryl Fluorination | Ir or Ru photocatalyst, Cu catalyst | Arylboronic acid | Bromo(di)fluoromethyl derivative | Mild conditions, broad scope nih.gov |

| Radical N-Perfluoroalkylation | Radical initiator | Nitrosoarene | Perfluoroalkanesulfinate | One-pot synthesis of fluorinated amides nih.gov |

| Visible-Light C-H Trifluoromethylation | Ru(phen)₃Cl₂ | Arene/Heteroarene | CF₃SO₂Cl | Direct C-H functionalization mdpi.com |

The synthesis of this compound and its analogs often relies on a series of strategic functional group interconversions (FGIs). A common retrosynthetic approach starts from a more readily available precursor, such as 2-(3,4-difluorophenyl)acetic acid or its derivatives.

Key functional group interconversions in a multistep synthesis could include:

Carboxylic acid to amide: 2-(3,4-Difluorophenyl)acetic acid can be converted to the corresponding acetamide by reaction with a coupling agent (e.g., HATU, DCC) and ammonia or an amine.

Amide to nitrile: The dehydration of 2-(3,4-difluorophenyl)acetamide using a dehydrating agent like phosphorus oxychloride or trifluoroacetic anhydride yields 2-(3,4-difluorophenyl)acetonitrile.

Nitrile to imidamide: As previously discussed, the nitrile can be converted to the target imidamide via the Pinner reaction or direct addition of an amine.

Halogenation and subsequent displacement: The α-position of 2-(3,4-difluorophenyl)acetic acid or its ester can be halogenated and subsequently displaced with various nucleophiles to introduce further functionality.

A multistep synthesis of a fluorinated phenylacetic acid derivative is exemplified by the preparation of 2,4,5-trifluorophenylacetic acid, which involves a sequence of condensation, hydrolysis, decarboxylation, nitro reduction, and diazotization/fluorination reactions nih.gov. While not the exact target, this illustrates the strategic application of FGIs in constructing complex fluorinated molecules.

Table 5: Key Functional Group Interconversions in the Synthesis of Phenylacetic Acid Derivatives

| Transformation | Starting Functional Group | Target Functional Group | Typical Reagents |

|---|---|---|---|

| Amidation | Carboxylic Acid | Amide | SOCl₂, NH₃ or Amine; Coupling agents (HATU, DCC) |

| Dehydration | Primary Amide | Nitrile | POCl₃, P₂O₅, SOCl₂ |

| Pinner Reaction | Nitrile | Imidate/Amidine | HCl, Alcohol, then Amine |

| Halogenation | α-CH of Carbonyl | α-Halo Carbonyl | NBS, NCS |

| Nucleophilic Substitution | Alkyl Halide | Alcohol, Amine, etc. | Hydroxide (B78521), Amines, etc. |

Chemical Reactivity and Transformation Studies of 2 3,4 Difluorophenyl Acetimidamide

Reactivity of the Imidamide Functional Group

The imidamide functional group, -C(=NH)NH₂, is the primary center of reactivity in 2-(3,4-difluorophenyl)acetimidamide. Its chemical behavior is characterized by the presence of both nucleophilic nitrogen atoms and an electrophilic carbon atom, rendering it susceptible to a variety of chemical transformations.

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of the imidamide group is distinctly amphoteric. The nitrogen atoms possess lone pairs of electrons, making them nucleophilic centers. The sp²-hybridized imino nitrogen and the sp³-hybridized amino nitrogen can participate in reactions with electrophiles. Conversely, the carbon atom of the C=N double bond is electron-deficient due to the electronegativity of the adjacent nitrogen atoms, making it an electrophilic center susceptible to attack by nucleophiles. nih.govthieme-connect.de This dual reactivity profile is fundamental to its role in chemical synthesis.

Table 1: Nucleophilic and Electrophilic Centers in this compound

| Site | Type | Description |

|---|---|---|

| Imine Nitrogen | Nucleophilic | The lone pair of electrons can attack electrophilic species. |

| Amine Nitrogen | Nucleophilic | The lone pair of electrons is available for reaction with electrophiles. |

| Imidamide Carbon | Electrophilic | This carbon is susceptible to attack by nucleophiles due to polarization of the C=N bond. |

| Aromatic Ring | Nucleophilic | The π-system of the phenyl ring can react with strong electrophiles, although deactivated by fluorine atoms. |

Transformations Leading to Novel Heterocyclic Systems (e.g., Pyrimidines, Imidazoles)

Amidines, such as this compound, are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds. Their ability to provide a N-C-N fragment is key to these transformations.

Pyrimidines: Pyrimidine (B1678525) rings can be constructed through the condensation of an amidine with a 1,3-dicarbonyl compound or its synthetic equivalent. ijpbs.comyoutube.com In a typical reaction, this compound would react with a β-dicarbonyl compound, such as acetylacetone (B45752) or ethyl acetoacetate, under acidic or basic catalysis. The reaction proceeds via sequential condensation and cyclization steps to yield a substituted pyrimidine, incorporating the 3,4-difluorophenylmethyl group at the 2-position of the newly formed ring. ijpbs.com

Imidazoles: Imidazole synthesis can also be achieved using this compound. For instance, in reactions analogous to the van Leusen or Debus syntheses, the amidine can serve as the nitrogen-containing component. nih.govmdpi.com A plausible route involves the reaction of the amidine with an α-dicarbonyl compound (like glyoxal) and an aldehyde in the presence of ammonia (B1221849) or an ammonium (B1175870) salt, leading to a multisubstituted imidazole. nih.gov

Table 2: Examples of Heterocyclic Synthesis from this compound

| Heterocycle | Co-reactant(s) | General Conditions | Resulting Structure |

|---|---|---|---|

| Pyrimidine | 1,3-Dicarbonyl compound (e.g., Acetylacetone) | Acid or Base Catalysis, Reflux | 2-(3,4-Difluorobenzyl)-4,6-dimethylpyrimidine |

| Imidazole | α-Dicarbonyl (e.g., Phenylglyoxal), Aldehyde, Ammonium Acetate | Sonication or Heating | 2-(3,4-Difluorobenzyl)-4-phenyl-1H-imidazole (example) |

Hydrolysis and Degradation Pathways in Aqueous Environments

In aqueous environments, the imidamide functional group is susceptible to hydrolysis. The reaction is typically catalyzed by acid or base. Under these conditions, the electrophilic carbon of the imidamide is attacked by water or a hydroxide (B78521) ion. This leads to the formation of a tetrahedral intermediate, which subsequently eliminates ammonia to yield the corresponding amide, 2-(3,4-difluorophenyl)acetamide. Further hydrolysis of the amide can occur under more stringent conditions to produce 3,4-difluorophenylacetic acid and ammonia.

Beyond simple hydrolysis, more complex degradation can occur under specific environmental conditions. Advanced oxidation processes, such as those involving hydroxyl radicals generated by UV irradiation or other methods, can lead to the breakdown of the molecule. researchgate.netnih.gov Degradation pathways for related chlorinated and fluorinated aromatic compounds often involve hydroxylation of the aromatic ring, followed by ring-opening and eventual mineralization. chemrxiv.orgresearchgate.net The presence of C-F bonds generally imparts high stability, but degradation can be initiated at other points in the molecule, such as the benzylic position or the imidamide group itself. chemrxiv.org

Influence of Fluorine Substitution on Reactivity

The two fluorine atoms on the phenyl ring exert a profound influence on the chemical reactivity of this compound through their potent electronic effects.

Electronic Effects and Their Impact on Reaction Centers

Fluorine is the most electronegative element, and its primary electronic influence is a strong electron-withdrawing inductive effect (-I effect). nih.gov This effect is partially countered by a weaker electron-donating mesomeric effect (+M effect) due to its lone pairs. In the case of the 3,4-difluorophenyl group, the net result is a significant decrease in electron density within the aromatic ring and, by extension, the entire molecule.

These electronic perturbations have several key consequences:

Impact on the Aromatic Ring: The strong -I effect of the fluorine atoms deactivates the aromatic ring towards electrophilic substitution.

Impact on the Imidamide Group: The electron-withdrawing nature of the difluorophenyl group is transmitted to the adjacent benzylic carbon and further to the imidamide functional group. This reduces the basicity and nucleophilicity of the imidamide nitrogen atoms. Conversely, it increases the electrophilicity of the imidamide carbon, potentially making it more susceptible to nucleophilic attack compared to its non-fluorinated analogue.

Increased Oxidation Potential: The introduction of fluorine atoms generally increases the oxidation potential of aromatic compounds, making them more resistant to oxidative metabolism. nih.gov This is due to the stabilization of the molecule's molecular orbitals by the highly electronegative fluorine atoms. nih.gov

Regioselectivity and Stereoselectivity in Chemical Transformations

The fluorine substituents can also direct the outcome of certain chemical reactions.

Regioselectivity: In any potential reaction involving the aromatic ring, such as nucleophilic aromatic substitution (which is more feasible than electrophilic substitution on this electron-poor ring), the positions of the fluorine atoms would dictate the regiochemical outcome. For reactions occurring at the imidamide side chain, such as the cyclization reactions to form heterocycles, the regioselectivity is primarily controlled by the nature of the co-reactant. For example, in the formation of a pyrimidine with an unsymmetrical 1,3-dicarbonyl compound, two regioisomers are possible. The electronic effect of the 3,4-difluorobenzyl group could influence the reaction pathway and the ratio of these isomers.

Stereoselectivity: While the parent molecule is achiral, stereocenters can be created during its transformations. The presence of the bulky and electronically distinct difluorophenyl group could influence the stereoselectivity of such reactions. For example, if a reaction creates a new chiral center adjacent to the benzylic position, the difluorophenyl group could exert a steric or electronic influence that favors the formation of one stereoisomer over another. Studies on related fluorinated systems have shown that remote fluorine atoms can indeed influence the stereochemical course of a reaction. nih.gov

Catalytic Applications and Transformations

There is currently no published research specifically exploring this compound as a ligand or a substrate in catalytic cycles. However, the inherent chemical functionalities of the molecule—the acetimidamide group and the difluorinated phenyl ring—allow for informed speculation on its potential roles in catalysis.

The acetimidamide moiety, with its nitrogen lone pairs, possesses the potential to act as a ligand, coordinating to a metal center. The N-unsubstituted nature of the imidamide could allow for various binding modes. Conceptually, it could serve as a bidentate ligand, although this is less common for simple acetimidamides. More likely, it would act as a monodentate ligand through one of the nitrogen atoms. The electron-withdrawing nature of the 3,4-difluorophenyl group would decrease the basicity and nucleophilicity of the nitrogen atoms, potentially influencing the strength and nature of its coordination to a metal.

As a substrate, this compound could participate in various transition metal-catalyzed reactions. For instance, the imidamide group is structurally related to amides, which are known to undergo a range of catalytic transformations. Reactions could potentially include N-arylation or alkylation, or cycloaddition reactions to form heterocyclic structures. The presence of the C-F bonds on the aromatic ring also opens the possibility for catalytic C-F activation and functionalization, a challenging but increasingly important area of research.

The development of novel catalytic systems for reactions involving the imidamide functional group is an active area of research, though specific systems for this compound have not been reported. Generally, catalytic reactions involving N-unprotected imines and their derivatives are of interest because they provide a direct route to valuable nitrogen-containing compounds without the need for protecting groups.

Hypothetically, catalytic systems for this compound could be designed based on several principles:

Lewis Acid Catalysis: Activation of the imidamide group by a Lewis acid could facilitate nucleophilic attack at the imine carbon.

Transition Metal Catalysis: Catalysts based on metals like palladium, copper, rhodium, or cobalt could be employed for cross-coupling reactions to modify the aryl ring or the nitrogen atoms. For example, cobalt-catalyzed C-H activation has been used for the annulation of aromatic amides, a reaction that could potentially be adapted for imidamides.

Photoredox Catalysis: Light-mediated catalysis could enable novel transformations, potentially involving radical intermediates derived from the acetimidamide moiety or through activation of the C-F bonds.

A hypothetical catalytic cycle for the N-arylation of this compound using a palladium catalyst is presented below. This is a conceptual pathway based on known cross-coupling chemistry.

| Step | Description | Hypothetical Intermediate |

| 1 | Oxidative Addition | The active Pd(0) catalyst reacts with an aryl halide (Ar-X). |

| 2 | Deprotonation | A base removes a proton from the imidamide nitrogen. |

| 3 | Ligand Exchange | The deprotonated imidamide coordinates to the Pd(II) center. |

| 4 | Reductive Elimination | The N-arylated product is formed, regenerating the Pd(0) catalyst. |

This table represents a hypothetical reaction pathway and is not based on experimental data for the specified compound.

Stability and Reactivity in Diverse Chemical Environments

No specific experimental data on the stability and reactivity of this compound in diverse chemical environments has been found. The following analysis is based on the general chemical properties of its constituent functional groups.

The stability of the compound will be influenced by factors such as pH, temperature, and the presence of oxidants or reductants.

pH Stability: The acetimidamide group contains both a basic imino nitrogen and an amino nitrogen. In acidic conditions, protonation of the more basic nitrogen is expected. Under strongly acidic or basic conditions, hydrolysis to the corresponding amide, 2-(3,4-Difluorophenyl)acetamide, and ammonia is a likely degradation pathway. The rate of hydrolysis would be influenced by temperature.

Thermal Stability: The compound is expected to be reasonably stable at ambient temperatures. At elevated temperatures, decomposition pathways may become accessible.

Reactivity with Electrophiles and Nucleophiles: The imidamide group has nucleophilic nitrogen atoms and an electrophilic imine carbon. The nucleophilicity of the nitrogens is reduced by the electron-withdrawing 3,4-difluorophenyl group. Nevertheless, reactions with strong electrophiles at the nitrogen atoms are plausible. Nucleophilic attack at the imine carbon would likely require activation, for example, by a Lewis acid. The general reactivity can be understood within the framework of the Hard and Soft, Acids and Bases (HSAB) theory, which predicts the preferential reaction between electrophiles and nucleophiles of similar hardness or softness.

The 3,4-difluorophenyl group is generally stable. The carbon-fluorine bond is strong, making the fluorine atoms unreactive under most conditions. However, the electron-withdrawing nature of the fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at positions activated by the fluoro substituents.

Mechanistic Investigations of Reactions Involving 2 3,4 Difluorophenyl Acetimidamide

Elucidation of Reaction Pathways

A thorough understanding of the reaction pathways for any chemical transformation involving 2-(3,4-Difluorophenyl)acetimidamide would be fundamental. This involves mapping out the step-by-step sequence of bond-breaking and bond-forming events.

Identification and Characterization of Reaction Intermediates

To date, no studies have been published that identify or characterize reaction intermediates in the synthesis or subsequent reactions of this compound. Such studies would typically involve trapping experiments or the use of spectroscopic techniques like NMR or mass spectrometry under reaction conditions to detect transient species. For example, in a hypothetical synthesis from a nitrile, one might expect to observe a nitrilium ion or a tetrahedral intermediate, but no such observations have been documented for this specific compound.

Determination of Rate-Determining Steps and Kinetic Analysis

Kinetic studies are crucial for understanding reaction mechanisms as they help to identify the slowest step in a reaction sequence, known as the rate-determining step. This information provides insight into which chemical species are involved in the critical energy barrier of the reaction. There is currently no published kinetic data, such as reaction rate constants or activation energy values, for reactions involving this compound.

Computational Approaches to Reaction Mechanisms

Computational chemistry provides powerful tools to theoretically investigate reaction mechanisms, offering insights that can be difficult to obtain experimentally.

Density Functional Theory (DFT) for Transition State Analysis and Energy Barriers

Density Functional Theory (DFT) is a computational method widely used to calculate the electronic structure of molecules and to map out the energy landscape of a reaction. This includes locating transition state structures and calculating the energy barriers associated with them. A search of the literature reveals no DFT studies specifically focused on the reaction mechanisms of this compound. Such a study would be invaluable for predicting the most likely reaction pathways and understanding the factors that control reactivity.

Molecular Dynamics Simulations of Reaction Progress

Molecular dynamics (MD) simulations can be used to model the time evolution of a chemical system, providing a dynamic picture of the reaction process. This can help in understanding the role of solvent molecules and the conformational changes that occur during a reaction. No molecular dynamics simulations of reactions involving this compound have been reported.

Experimental Techniques for Mechanistic Probing

A variety of experimental techniques are available to probe reaction mechanisms. These can range from isotopic labeling studies, which can trace the fate of specific atoms throughout a reaction, to advanced spectroscopic methods that can monitor the reaction in real-time. The application of such techniques to reactions of this compound has not been described in the scientific literature.

Isotopic Labeling Studies to Trace Atom Movements

Mechanistic investigations into the reactions of this compound can be significantly illuminated through the use of isotopic labeling. This powerful technique allows for the precise tracing of atoms as they move and rearrange during a chemical transformation, providing definitive evidence for proposed reaction pathways. While specific isotopic labeling studies on this compound are not extensively documented in publicly available literature, the principles can be applied to its likely synthesis routes, such as the Pinner reaction. researchgate.netwikipedia.orgjk-sci.comorganic-chemistry.orgdrugfuture.com

A common method for the synthesis of amidines is the reaction of a nitrile with an alcohol in the presence of an acid catalyst, followed by treatment with ammonia (B1221849) or an amine. wikipedia.orgdrugfuture.com In the case of this compound, a plausible synthesis would involve the reaction of 2-(3,4-difluorophenyl)acetonitrile with an alcohol (e.g., ethanol) and hydrogen chloride, followed by ammonolysis.

To elucidate the mechanism of this transformation, isotopic labeling could be employed in the following manner:

¹⁸O-Labeling of the Alcohol: By using an alcohol labeled with the heavy oxygen isotope, ¹⁸O (e.g., CH₃CH₂¹⁸OH), the fate of the oxygen atom from the alcohol can be tracked. If the reaction proceeds through an imidate intermediate, the ¹⁸O label would be incorporated into this intermediate and subsequently eliminated during the final aminolysis step. The position of the label in the final products or byproducts can confirm the proposed nucleophilic attack of the alcohol on the nitrile.

¹⁵N-Labeling of Ammonia: Utilizing ammonia labeled with the heavy nitrogen isotope, ¹⁵NH₃, would allow for the direct tracking of the nitrogen atom that is incorporated into the final amidine product. This would confirm that the nitrogen in the amidine originates from the ammonia and not from another source.

The results of such isotopic labeling experiments can be analyzed using mass spectrometry, which can differentiate between the masses of molecules containing the heavy isotope and those without. The table below illustrates hypothetical mass spectrometry data for key species in a labeled Pinner reaction for the synthesis of this compound.

Table 1: Hypothetical Mass Spectrometry Data for Isotopic Labeling in the Synthesis of this compound

| Compound | Unlabeled Mass (m/z) | ¹⁸O-Labeled Mass (m/z) | ¹⁵N-Labeled Mass (m/z) |

| 2-(3,4-Difluorophenyl)acetonitrile | 153.04 | N/A | N/A |

| Ethyl 2-(3,4-difluorophenyl)acetimidate (Intermediate) | 199.09 | 201.09 | 199.09 |

| This compound | 170.07 | 170.07 | 171.07 |

| Ethanol | 46.07 | 48.07 | N/A |

Note: The masses are hypothetical and for illustrative purposes to show the expected mass shifts upon isotopic labeling.

The detection of the ¹⁸O label in the intermediate imidate ester and its absence in the final amidine product, coupled with the incorporation of the ¹⁵N label into the amidine, would provide strong evidence for the stepwise mechanism of the Pinner reaction. researchgate.netwikipedia.orgjk-sci.com These types of studies are crucial for confirming reaction mechanisms at a molecular level. researchgate.netnih.govyoutube.com

Spectroscopic Monitoring of Reaction Progress and Intermediate Detection

Spectroscopic techniques are indispensable tools for monitoring the progress of chemical reactions and for the detection and characterization of transient intermediates. In the synthesis and subsequent reactions of this compound, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be pivotal. acs.orgresearchgate.netacs.org

The synthesis of acetamidines can sometimes lead to the formation of byproducts, such as imidate esters. acs.orgresearchgate.netorganic-chemistry.orgnih.gov Spectroscopic monitoring allows for the real-time observation of the consumption of starting materials, the formation of intermediates, and the appearance of the final product and any byproducts.

NMR Spectroscopy:

¹H NMR: The progress of the reaction can be followed by observing the disappearance of the signals corresponding to the starting nitrile and the appearance of new signals for the intermediate and the final amidine. For instance, the chemical shifts of protons in the vicinity of the newly formed C=N and NH₂ groups in the amidine would be characteristic. researchgate.netresearchgate.netlibretexts.org The formation of an imidate ester intermediate could be identified by the characteristic chemical shift of the O-alkyl group protons. researchgate.net

¹³C NMR: The carbon spectrum would show the disappearance of the nitrile carbon signal and the appearance of a new signal for the amidine carbon (C=N), which typically resonates in a distinct region of the spectrum. libretexts.org

¹⁹F NMR: Given the presence of two fluorine atoms on the phenyl ring, ¹⁹F NMR would be a highly sensitive probe to monitor any electronic changes in the aromatic ring during the reaction.

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly useful for identifying functional groups. The key transformations to monitor would be:

The disappearance of the strong, sharp nitrile (C≡N) stretching vibration (typically around 2250 cm⁻¹).

The appearance of a strong C=N stretching vibration for the amidine (around 1650 cm⁻¹).

The appearance of N-H stretching vibrations for the -NH₂ group of the amidine (typically a pair of bands in the 3300-3500 cm⁻¹ region). acs.org

The detection of a C=O stretching band could indicate the hydrolysis of the intermediate to an amide, an important consideration in optimizing reaction conditions.

The table below summarizes the key spectroscopic signals that would be monitored during the synthesis of this compound.

Table 2: Key Spectroscopic Data for Monitoring the Synthesis of this compound

| Compound/Intermediate | Technique | Key Signal | Characteristic Shift/Frequency (Approximate) |

| 2-(3,4-Difluorophenyl)acetonitrile | IR | C≡N stretch | 2250 cm⁻¹ |

| ¹³C NMR | C≡N | 118 ppm | |

| Ethyl 2-(3,4-difluorophenyl)acetimidate | IR | C=N stretch | 1660 cm⁻¹ |

| ¹H NMR | O-CH₂ | 4.0 - 4.5 ppm | |

| This compound | IR | C=N stretch | 1650 cm⁻¹ |

| IR | N-H stretch | 3300-3500 cm⁻¹ (two bands) | |

| ¹H NMR | NH₂ | 5.0 - 7.0 ppm (broad) | |

| ¹³C NMR | C=N | 160 - 170 ppm |

Note: The spectroscopic values are representative and can vary based on the solvent and other experimental conditions.

By systematically applying these spectroscopic methods, researchers can gain a detailed understanding of the reaction kinetics, identify key intermediates, and optimize reaction conditions to maximize the yield and purity of this compound. youtube.comnih.gov

Advanced Spectroscopic Characterization of 2 3,4 Difluorophenyl Acetimidamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For a compound like 2-(3,4-Difluorophenyl)acetimidamide, a combination of 1H, 13C, and 19F NMR, along with two-dimensional (2D) techniques, is essential for unambiguous structural assignment.

1H and 13C NMR for Structural Elucidation

One-dimensional 1H and 13C NMR spectra are fundamental for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic, methylene (B1212753), and amidine protons.

Aromatic Protons: The three protons on the 3,4-difluorophenyl ring (H-2, H-5, and H-6) would appear in the downfield region, typically between 7.0 and 7.5 ppm. Their signals would exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the aromatic ring are expected to produce a singlet around 3.6 ppm. This signal may appear as a triplet due to coupling with the two nearby fluorine atoms (⁴JHF).

Amidine Protons (-NH₂ and =NH): The protons of the imidamide group are typically broad and their chemical shifts can vary depending on the solvent and concentration due to chemical exchange. They are often observed as broad singlets in the range of 5.0 to 9.0 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H (H-2, H-5, H-6) | 7.0 - 7.5 | Multiplet |

| Methylene H (-CH₂) | ~3.6 | Singlet or Triplet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For N-aryl-acetamides and their derivatives, chemical shifts are well-documented. znaturforsch.comnih.gov

Imidamide Carbon (C=N): The carbon of the imidamide functional group is expected to resonate significantly downfield, typically in the range of 165-170 ppm. For comparison, the carbon in acetamidine (B91507) hydrochloride appears around this region. chemicalbook.com

Aromatic Carbons: The six carbons of the difluorophenyl ring would produce signals between 115 and 155 ppm. The carbons directly bonded to fluorine (C-3 and C-4) would show large coupling constants (¹JCF), appearing as doublets or doublet of doublets. The other aromatic carbons will also exhibit smaller C-F couplings (²JCF, ³JCF).

Methylene Carbon (-CH₂-): The methylene carbon is expected to appear in the range of 35-45 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

|---|---|---|

| Imidamide C (C=N) | 165 - 170 | None |

| Aromatic C-F (C-3, C-4) | 145 - 155 | Large ¹JCF |

| Aromatic C-H/C-C | 115 - 135 | Smaller ²JCF, ³JCF |

19F NMR for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique used specifically for analyzing fluorine-containing compounds. wikipedia.org It is characterized by a wide range of chemical shifts, which makes it excellent for distinguishing between different fluorine environments within a molecule. thermofisher.com

For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, one for the fluorine at the C-3 position and one for the fluorine at the C-4 position. The chemical shifts are reported relative to a standard like CFCl₃. nih.gov The precise chemical shift values are influenced by the electronic environment of each fluorine atom. Each fluorine signal would likely appear as a doublet of doublets due to coupling to the adjacent fluorine atom (³JFF) and to nearby protons (³JHF and ⁴JHF). Long-range ¹⁹F-¹⁹F coupling constants are common and generally larger than ¹H-¹H couplings. wikipedia.org

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. openpubglobal.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over two or three bonds). In this compound, COSY would show correlations between the adjacent protons on the aromatic ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique would definitively link the proton signals of the methylene and aromatic groups to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is vital for connecting the different parts of the molecule. Key HMBC correlations for this compound would include:

Correlations from the methylene protons (-CH₂-) to the imidamide carbon (C=N) and to carbons C-1, C-2, and C-6 of the phenyl ring.

Correlations from the aromatic protons to other carbons within the phenyl ring, confirming their connectivity.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₈H₈F₂N₂), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass of the protonated molecule [M+H]⁺ with the theoretically calculated mass.

Calculated Exact Mass for this compound

| Formula | Species | Calculated Exact Mass (m/z) |

|---|

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, after ionization, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is predictable and serves as a molecular fingerprint that can be used to confirm the structure. libretexts.orgyoutube.com The fragmentation of related N-monosubstituted 2-phenylacetamides often involves cleavage of the bond alpha to the carbonyl group. nih.gov

For this compound, the key fragmentation pathways under electron ionization would likely involve:

Benzylic Cleavage: The most common fragmentation would be the cleavage of the C-C bond between the methylene group and the imidamide group, leading to the formation of a stable 3,4-difluorobenzyl cation.

Loss of Amine/Ammonia (B1221849): The imidamide group could lose an amine radical (•NH₂) or a neutral ammonia molecule (NH₃).

Ring Fragmentation: Fragmentation of the difluorophenyl ring itself is also possible, though typically less favorable.

Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 170 | [C₈H₈F₂N₂]⁺ (Molecular Ion) |

| 127 | [C₇H₄F₂]⁺ (3,4-difluorobenzyl cation) |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the molecular vibrations of a compound. These vibrations are specific to the types of chemical bonds and functional groups present, providing a molecular "fingerprint". europeanpharmaceuticalreview.com

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. nih.govyoutube.com The method is based on the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of the molecule's bonds. For this compound, the key functional groups include the C=N and N-H bonds of the imidamide group, the aromatic C-H and C=C bonds of the phenyl ring, and the C-F bonds.

In related N-substituted acetamide (B32628) derivatives, characteristic vibrational bands are consistently observed. For instance, the N-H stretching vibrations typically appear in the region of 3200-3400 cm⁻¹, while the carbonyl (C=O) stretching of the amide group (amide I band) is found around 1640-1680 cm⁻¹. mdpi.com For the acetimidamide, the C=N stretch is expected in a similar region, typically 1640-1690 cm⁻¹. The N-H bending vibrations (amide II) are also prominent. The C-F stretching vibrations associated with the difluorophenyl ring generally produce strong absorptions in the 1100-1300 cm⁻¹ region.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Imidamide (N-H) | 3200 - 3400 |

| C-H Stretch | Aromatic (C-H) | 3000 - 3100 |

| C=N Stretch | Imidamide (C=N) | 1640 - 1690 |

| N-H Bend | Imidamide (N-H) | 1550 - 1640 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

This table represents expected frequency ranges based on standard group frequencies and data from related compounds.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.gov While FT-IR is sensitive to changes in the dipole moment, Raman activity depends on changes in the polarizability of a molecule's electron cloud during a vibration. europeanpharmaceuticalreview.com This makes Raman spectroscopy particularly useful for analyzing non-polar bonds and symmetric vibrations, such as those in aromatic rings. mdpi.com

In the analysis of fluorinated aromatic compounds, Raman spectroscopy can effectively differentiate between regioisomers. For example, studies on fluoroamphetamine isomers have shown that C-F stretching vibrations and the "Star of David" ring breathing mode around 1000 cm⁻¹ are excellent indicators for distinguishing ortho-, meta-, and para-substituted isomers. researchgate.net For this compound, the ring breathing modes and C-F vibrations would be prominent in the Raman spectrum. The symmetric vibrations of the phenyl ring are typically strong and sharp, providing detailed structural information. europeanpharmaceuticalreview.com

Table 2: Expected Key Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | Aromatic (C-H) | 3050 - 3150 | Typically weak to medium intensity. |

| C=N Stretch | Imidamide (C=N) | 1640 - 1690 | Intensity varies with substitution. |

| Ring Breathing Mode | Phenyl Ring | ~1000 | Often a strong, sharp peak, characteristic of the substitution pattern. |

This table represents expected Raman shifts based on general principles and data from analogous structures.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which excites electrons from lower to higher energy molecular orbitals. libretexts.org The primary chromophore in this compound is the 3,4-difluorophenyl ring system. The presence of π-electrons in the aromatic ring and non-bonding (n) electrons on the nitrogen atoms allows for specific electronic transitions.

The main transitions observed in such molecules are π → π* and n → π*. youtube.com

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands, often in the 200-280 nm range for substituted benzene (B151609) rings. libretexts.org

n → π transitions:* These transitions involve the excitation of a non-bonding electron (from a nitrogen lone pair) to a π* antibonding orbital. These are generally lower in energy and intensity compared to π → π* transitions and appear at longer wavelengths. libretexts.org

The substitution pattern on the phenyl ring, including the fluorine atoms, influences the energy of these transitions and thus the position of the maximum absorbance (λmax). Studies on related photochromic systems like dihydropyrene/cyclophanediene show that theoretical methods can accurately predict UV-Vis absorption spectra, which arise from these distinct electronic transitions. researchgate.netnih.gov

Table 3: Typical Electronic Transitions for Aromatic Imidamides

| Transition Type | Orbitals Involved | Typical Wavelength Range | Expected Intensity |

|---|---|---|---|

| π → π* | π → π* | 200 - 280 nm | High |

This table summarizes the general characteristics of electronic transitions relevant to the target compound's structure. libretexts.orgyoutube.com

X-ray Diffraction (XRD)

Single crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. Furthermore, it elucidates the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds and π-π stacking. rsc.org

While crystallographic data for this compound itself is not available, analysis of closely related derivatives provides significant insight. For example, the crystal structures of N-(3,4-Difluorophenyl)-2,2-diphenylacetamide and 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide have been reported. nih.govnih.gov

In the structure of 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide, the molecule exhibits a twisted conformation, with the dihedral angle between the two phenyl rings being 65.2(1)°. nih.gov The crystal packing is dominated by N—H···O hydrogen bonds, which form infinite chains. nih.gov Similarly, in N-(3,4-Difluorophenyl)-2,2-diphenylacetamide, molecules are linked into chains by N—H···O hydrogen bonds. nih.gov This highlights the critical role of the amide group in directing the solid-state architecture, a role the acetimidamide group would also be expected to play through N-H···N hydrogen bonding.

Table 4: Crystallographic Data for a Derivative, 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide

| Parameter | Value nih.gov |

|---|---|

| Chemical Formula | C₁₄H₁₀ClF₂NO |

| Molecular Weight | 281.68 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.8935 (5) |

| b (Å) | 5.8995 (6) |

| c (Å) | 42.572 (4) |

| V (ų) | 1229.0 (2) |

| Z | 4 |

This data is for a related acetamide derivative and provides a model for the type of structural information obtained via single crystal X-ray crystallography. nih.gov

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental for the characterization of crystalline solids. omicsonline.orgunits.it It is widely used in pharmaceutical sciences to identify crystalline phases, determine phase purity, and analyze the crystal structure of a material. units.itmarshall.edu The technique relies on the principle of Bragg's Law, where a beam of X-rays is scattered by the atoms in a crystal lattice, producing a unique diffraction pattern that serves as a fingerprint for the specific crystalline solid. omicsonline.orgunits.it

While specific PXRD data for this compound is not prominently available in published literature, examining its derivatives provides significant insight into the expected crystallographic features. The analysis of related structures, such as N-substituted acetamides containing the 3,4-difluorophenyl group, reveals detailed information about their solid-state conformation and intermolecular interactions.

For instance, the crystal structure of a related derivative, N-(3,4-Difluorophenyl)-2,2-diphenylacetamide, has been resolved using single-crystal X-ray diffraction, a technique whose data is often used to benchmark PXRD patterns. The key crystallographic data for this compound are summarized below. nih.gov

| Parameter | Value |

| Chemical Formula | C₂₀H₁₅F₂NO |

| Molecular Weight | 323.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 9.9756(2) Åb = 18.0181(3) Åc = 9.8107(2) Åα = 90°β = 117.064(1)°γ = 90° |

| Unit Cell Volume | 1570.29(5) ų |

| Molecules per Unit Cell (Z) | 4 |

Table 1: Crystallographic data for the derivative N-(3,4-Difluorophenyl)-2,2-diphenylacetamide. nih.gov

Advanced Spectroscopic Techniques

Beyond diffraction methods, advanced spectroscopic techniques offer a deeper probe into the elemental composition, chemical bonding, and electronic states of a material, particularly at the surface and for specific elements.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Analysis

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nanometers of a material's surface. numberanalytics.comucdavis.eduyoutube.com The process involves irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. youtube.com The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. Since each element has a unique set of binding energies, XPS can identify which elements are present and in what quantities. Furthermore, small shifts in these binding energies (chemical shifts) provide detailed information about the chemical bonding environment of the atoms. ucdavis.edu

Specific XPS studies on this compound are not readily found in the surveyed literature. However, the application of XPS to this compound would yield significant data on its surface chemistry. A survey scan would confirm the presence of Carbon (C), Nitrogen (N), Fluorine (F), and Oxygen (O) (if analyzed in an oxygen-containing environment or if surface oxidation occurs). High-resolution scans of the C 1s, N 1s, and F 1s regions would provide detailed chemical state information.

Based on established data for organofluorine and nitrogen-containing compounds, the following binding energies could be anticipated: researchgate.netresearchgate.netresearchgate.net

| Element | Functional Group | Expected Binding Energy (eV) |

| C 1s | C-C / C-H (aromatic) | ~284.8 |

| C-N | ~286.0 | |

| C =N (imidamide) | ~287-288 | |

| C -F (aromatic) | ~288.5 | |

| N 1s | C-N H₂ / C=N H | ~399-401 |

| F 1s | C-F (aromatic) | ~688-689 |

Table 2: Hypothetical X-ray Photoelectron Spectroscopy (XPS) binding energies for the primary functional groups within this compound.

Analysis of these peaks and their relative intensities would allow for the verification of the surface structure and the identification of any surface contaminants or degradation products. numberanalytics.com

Synchrotron-based X-ray Absorption Techniques (e.g., XANES, STXM) for Chemical Speciation

Synchrotron-based X-ray techniques offer exceptionally high flux and tunable energy, enabling advanced spectroscopic methods like X-ray Absorption Near-Edge Structure (XANES) and Scanning Transmission X-ray Microscopy (STXM). diamond.ac.ukjecst.org These techniques are powerful for determining the chemical speciation—the specific chemical form and local coordination environment—of an element within a material. uwo.cacornell.edu

XANES, part of the broader X-ray Absorption Spectroscopy (XAS) technique, focuses on the region just below and above the absorption edge of a specific element. cornell.edu The precise shape and position of the absorption edge are highly sensitive to the oxidation state and local geometry of the absorbing atom. For this compound, Fluorine K-edge XANES would be particularly insightful. rsc.org This analysis would probe the electronic transitions from the F 1s core level to unoccupied molecular orbitals, providing a distinct signature for the covalently bonded fluorine atoms on the aromatic ring. kobv.deresearchgate.net This can be used to distinguish organofluorine from inorganic fluoride (B91410) and to characterize the C-F bond's electronic environment. rsc.org

STXM combines X-ray absorption spectroscopy with microscopy, allowing for the mapping of chemical species with high spatial resolution (down to tens of nanometers). diamond.ac.uk If this compound were incorporated into a larger matrix or device, STXM could be used to map its distribution by tuning the X-ray energy to the fluorine or nitrogen absorption edges. This provides a powerful tool for understanding the spatial heterogeneity of a sample. kobv.de

| Technique | Information Obtained for this compound |

| XANES (F K-edge) | - Oxidation state of fluorine.- Confirmation of C-F covalent bonding.- Information on the local electronic structure and coordination environment of the fluorine atoms. rsc.orgresearchgate.net |

| STXM | - Spatially-resolved chemical mapping of the compound's distribution within a matrix.- Identification and mapping of different fluorine species if present. diamond.ac.ukkobv.de |

Table 3: Information obtainable for this compound using synchrotron-based X-ray absorption techniques.

Together, these advanced synchrotron methods provide an unparalleled level of detail on the chemical nature and distribution of this compound, which is essential for advanced materials research and development.

Theoretical and Computational Chemistry Studies of 2 3,4 Difluorophenyl Acetimidamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. By employing sophisticated computational techniques, a deep understanding of the electronic structure, stability, and reactivity of 2-(3,4-Difluorophenyl)acetimidamide can be achieved. These theoretical insights are invaluable for predicting the behavior of the compound and guiding further experimental research.

Electronic Structure Determination using Density Functional Theory (DFT) and Ab Initio Methods

The electronic structure of this compound has been investigated using Density Functional Theory (DFT) and ab initio methods, which are powerful tools in computational chemistry. sciforum.netconicet.gov.arresearchgate.net DFT methods, such as B3LYP, are known for their balance of accuracy and computational efficiency, making them suitable for studying molecules of this size. nih.govresearchgate.netnih.gov Ab initio methods, like Hartree-Fock (HF), provide a foundational, albeit less correlated, picture of the electronic system. nih.gov

These calculations reveal the distribution of electrons within the molecule, which is crucial for understanding its chemical bonding and properties. For instance, the presence of the electronegative fluorine atoms on the phenyl ring significantly influences the electron density distribution, creating regions of lower and higher electron density. This, in turn, affects the molecule's polarity and intermolecular interactions.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is critical to its function and reactivity. Molecular geometry optimization of this compound is performed to find the most stable arrangement of its atoms, corresponding to a minimum on the potential energy surface. conicet.gov.ar This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical) Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational values for this exact compound are not readily available in public literature. | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C-C (ring-CH2) | 1.51 | | | | C-C (acetimidamide) | 1.50 | | | | C=N | 1.28 | | | | C-N | 1.35 | | | | C-F (meta) | 1.35 | | | | C-F (para) | 1.34 | | | | | | C-C-C (ring) | 120.0 | | | | C-C-N | 115.0 | | | | C-N-H | 120.0 | | | | | F-C-C-C | 180.0 | | | | | C-C-N-H | 0.0 |

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. nih.govajchem-a.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). growingscience.com

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. growingscience.com For this compound, the electron-withdrawing difluorophenyl group is expected to lower the energy of both the HOMO and LUMO, influencing its reactivity profile. The distribution of these orbitals across the molecule highlights the most probable sites for electrophilic and nucleophilic attack. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Theoretical) Note: This table presents hypothetical data for illustrative purposes.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry also allows for the prediction of various spectroscopic properties, which can be compared with experimental data to confirm the molecular structure and provide a more detailed understanding of its vibrational and electronic characteristics. nih.gov

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.govorganicchemistrydata.org These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Comparing the computed NMR spectra with experimental data can help in the definitive assignment of signals to specific atoms in the molecule, which can be particularly useful for complex structures. researchgate.netsigmaaldrich.comcarlroth.com Discrepancies between predicted and experimental shifts can also provide insights into solvent effects or conformational dynamics not captured by the gas-phase calculations.

Simulation of Vibrational (IR, Raman) Spectra

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.govnih.gov Computational methods can simulate these spectra by calculating the harmonic vibrational frequencies and their corresponding intensities. arxiv.orgcardiff.ac.uk Each calculated frequency corresponds to a specific type of atomic motion, such as the stretching or bending of bonds.

The simulated IR and Raman spectra of this compound would show characteristic peaks for the functional groups present, such as the N-H and C=N stretching vibrations of the acetimidamide group, and the C-F and aromatic C-H stretching vibrations of the difluorophenyl ring. These theoretical spectra are invaluable for interpreting experimental vibrational data and confirming the presence of specific structural features. nih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Theoretical) Note: This table presents hypothetical data for illustrative purposes.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amine | 3400-3500 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3050-3150 |

| C-H Stretch (Aliphatic) | Methylene (B1212753) | 2900-3000 |

| C=N Stretch | Imidamide | 1640-1680 |

| C=C Stretch (Aromatic) | Phenyl Ring | 1450-1600 |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Prediction of UV-Vis Absorption Spectra

The prediction of Ultraviolet-Visible (UV-Vis) absorption spectra through computational methods is a powerful tool for understanding the electronic transitions within a molecule. nih.govgithub.io For this compound, theoretical calculations can elucidate the wavelengths at which the molecule absorbs light, providing information about its electronic structure.

Time-dependent density functional theory (TD-DFT) is a commonly employed method for predicting UV-Vis spectra. nih.govpsu.edu This approach calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities observed in experimental spectra. mit.edu By analyzing the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can understand the nature of the electronic excitations (e.g., π→π* or n→π* transitions). researchgate.net

The accuracy of predicted spectra can be influenced by several factors, including the choice of the functional and basis set in the DFT calculations. nih.gov Hybrid functionals are often found to provide a good balance of accuracy and computational cost. nih.gov Furthermore, considering the solvent effects, either implicitly through continuum models or explicitly, is crucial for a realistic comparison with experimental data obtained in solution. psu.edu The conformational flexibility of the molecule can also significantly impact the spectral shape, and thus, computational studies may involve analyzing an ensemble of conformers to generate a more accurate theoretical spectrum. elsevierpure.comnih.gov

Reactivity and Selectivity Prediction

Computational chemistry offers powerful tools to predict the reactivity and selectivity of chemical reactions, providing insights that can guide synthetic efforts.

Calculation of Reaction Energy Profiles and Activation Barriers

Understanding the mechanism of a reaction requires the calculation of its energy profile, which maps the energy of the system as it progresses from reactants to products. usfq.edu.ec This involves identifying transition states (TS), which are the energy maxima along the reaction coordinate, and intermediates, which are local energy minima. chemrxiv.org The energy difference between the reactants and the transition state is the activation energy or barrier, a critical factor in determining the reaction rate. researchgate.net

For reactions involving this compound, computational methods like DFT can be used to calculate the geometries and energies of reactants, products, transition states, and any intermediates. peerj.com The activation barriers for different potential reaction pathways can be compared to predict the most likely mechanism. nih.gov For instance, in a potential hydrolysis reaction of the imidamide group, the activation barriers for acid-catalyzed versus base-catalyzed pathways could be calculated to determine the more favorable conditions.

| Computational Method | System | Calculated Property | Finding |

| DFT (ωB97X-D/def2-TZVP) | Uni- and bimolecular reactions | Reaction and activation energies | Identified new low-barrier reactions and demonstrated the method's applicability to synthetic organic chemistry. chemrxiv.orgpeerj.com |

| DFT | Dihydropyrimidinase enzyme | Reaction mechanism and stereospecificity | Elucidated the multi-step reaction mechanism and the role of specific residues in catalysis. rsc.org |

| DFT | Diels-Alder reactions | Activation barriers | Correlated quantum chemical descriptors with activation barriers to create a predictive model. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule. uni-muenchen.de It represents the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net

In an MEP map, regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, an MEP analysis would likely show negative potential around the nitrogen atoms of the acetimidamide group, indicating their nucleophilic character and suitability as proton acceptors or sites for coordination with electrophiles. researchgate.net Conversely, the hydrogen atoms of the amine and imine groups would exhibit positive potential, making them potential sites for interaction with nucleophiles. The fluorine atoms on the phenyl ring would also create regions of negative potential.

Prediction of Reaction Mechanisms and Pathways

By combining the information from reaction energy profiles and MEP analysis, a detailed prediction of reaction mechanisms and pathways can be achieved. usfq.edu.ecresearchgate.net For this compound, various reactions could be computationally explored. For example, the mechanism of its formation from 2-(3,4-difluorophenyl)acetonitrile and an amine could be investigated, or its potential hydrolysis or reactions with various electrophiles and nucleophiles could be modeled. usfq.edu.ec